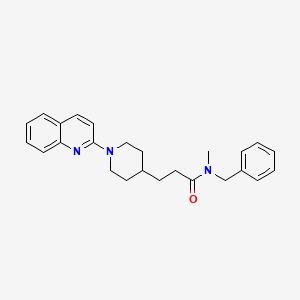
N-(3-methoxyphenyl)-2-(4-methylphenyl)-4-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-2-(4-methylphenyl)-4-quinazolinamine belongs to the quinazoline class of compounds, known for their diverse pharmacological activities. This compound, like its analogs, has been studied for its potential in various therapeutic areas due to its structural complexity and biological relevance.
Synthesis Analysis
The synthesis of quinazoline derivatives often involves cyclization reactions, starting from suitable precursors. For instance, derivatives similar to the compound have been synthesized through reactions involving amino groups and various alkyl or aryl ketones, demonstrating the versatility of synthetic approaches in modifying the quinazoline scaffold for enhanced biological activities (Alagarsamy & Murugesan, 2007).
Molecular Structure Analysis
Structural characterization techniques such as NMR, IR, and X-ray crystallography are pivotal in confirming the molecular structure of quinazoline derivatives. These methods provide detailed insights into the molecular arrangement, confirming the presence of specific substituents and the overall molecular framework, which is crucial for understanding the compound's potential interactions and activities (Sarkar et al., 2021).
Chemical Reactions and Properties
Quinazoline compounds participate in various chemical reactions, including cyclization and substitution, which are essential for modifying their chemical properties. These reactions facilitate the introduction of different functional groups, influencing the compound's reactivity and interaction with biological targets (Wu et al., 2022).
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-2-(4-methylphenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-15-10-12-16(13-11-15)21-24-20-9-4-3-8-19(20)22(25-21)23-17-6-5-7-18(14-17)26-2/h3-14H,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKZNAUEHVJDJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-(4-methylphenyl)quinazolin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-L-phenylalanine](/img/structure/B5650111.png)
![1'-(1-pyrrolidinylmethyl)-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indole]](/img/structure/B5650140.png)

![N-cyclopropyl-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5650164.png)
![2-(cyclopentylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5650172.png)
![4-{1-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]piperidin-3-yl}benzoic acid](/img/structure/B5650174.png)
![7-methoxy-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]chromane-3-carboxamide](/img/structure/B5650180.png)
![(3R*,4S*)-1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-4-isopropyl-3-pyrrolidinamine](/img/structure/B5650193.png)
![7-{[3-(hydroxymethyl)-3-(3-methyl-2-buten-1-yl)-1-piperidinyl]carbonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5650195.png)
![(4S)-N-ethyl-4-[(4-ethylbenzoyl)amino]-1-[(methylthio)acetyl]-L-prolinamide](/img/structure/B5650198.png)
![2-[(2-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5650199.png)

![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5650209.png)